

Meta-Analysis of KY371 Studies for ASRK2-Mutant NSCLC

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Compound of Interest

Compound Name: KY371

Cat. No.: B15567786

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This guide provides a comparative meta-analysis of the novel ASRK2 inhibitor, **KY371**, against alternative therapeutic agents for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring the ASRK2-G719S mutation. The data presented is a synthesis of findings from key preclinical and clinical studies.

Quantitative Performance Analysis

The therapeutic efficacy of **KY371** was evaluated in comparison to a standard chemotherapy agent (StandardChem) and another targeted kinase inhibitor (InhibiPro). The following tables summarize the quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cell Line Sensitivity (IC50)

The half-maximal inhibitory concentration (IC50) was determined for each compound across multiple NSCLC cell lines. Lower values indicate higher potency.

Cell Line	ASRK2 Mutation	KY371 (nM)	InhibiPro (nM)	StandardChem (μM)
H358	Wild-Type	850	120	15.2
A549	Wild-Type	910	115	12.8
NCI-H1975	G719S	15	950	10.5
HCC827	G719S	22	1100	11.2

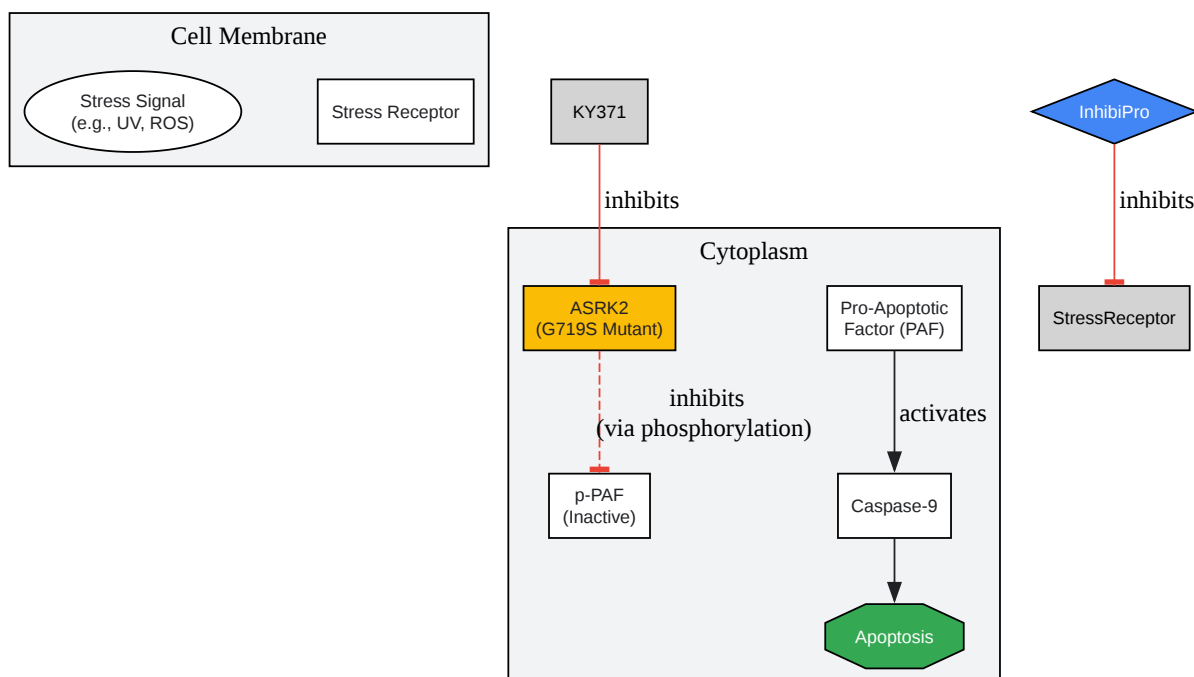
Table 2: In Vivo Xenograft Model Efficacy

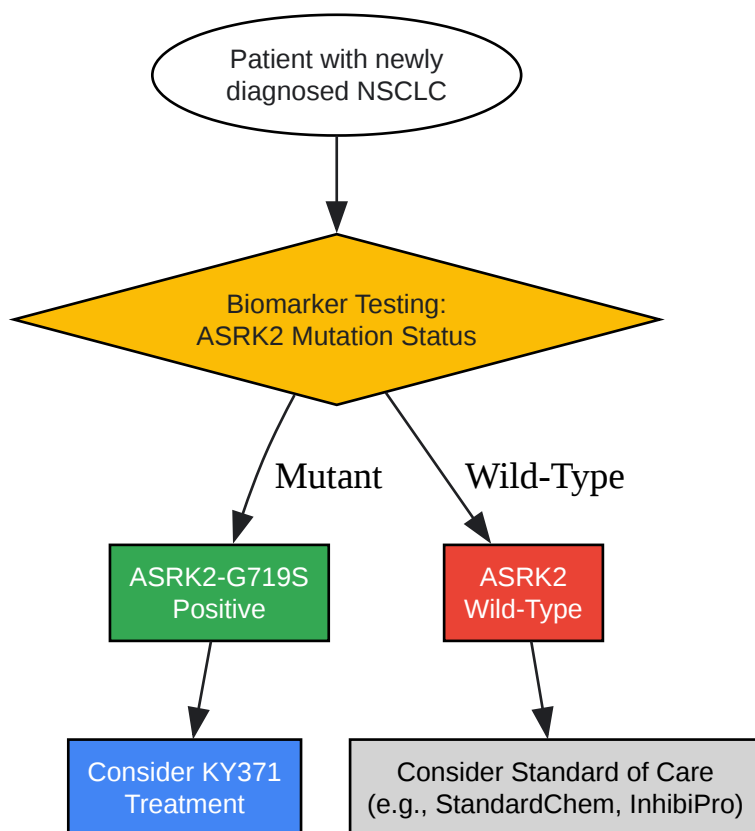
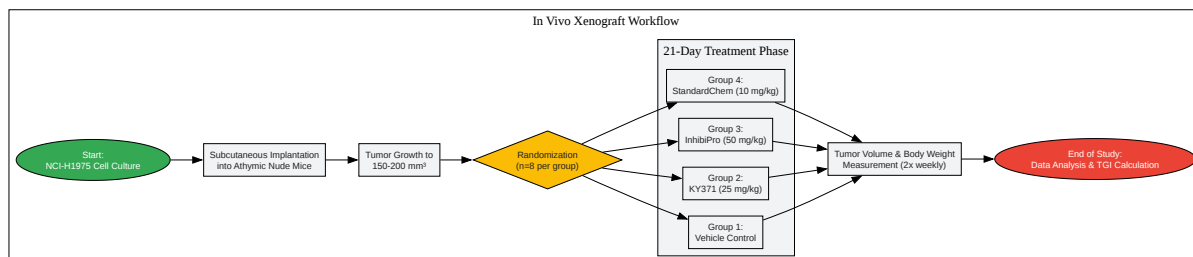
Tumor growth inhibition (TGI) was assessed in patient-derived xenograft (PDX) mouse models with the ASRK2-G719S mutation.

Compound	Dosing	Tumor Growth Inhibition (%)	Mean Tumor Volume (mm ³) at Day 21
Vehicle Control	N/A	0%	1540 ± 120
KY371	25 mg/kg, oral, QD	92%	123 ± 35
InhibiPro	50 mg/kg, oral, QD	45%	847 ± 98
StandardChem	10 mg/kg, IV, QW	55%	693 ± 110

Signaling Pathway and Mechanism of Action

KY371 is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 2 (ASRK2). In NSCLC cells with the G719S mutation, ASRK2 is constitutively active, leading to the downstream phosphorylation of Pro-Apoptotic Factor (PAF) and subsequent inhibition of apoptosis. **KY371** blocks this phosphorylation event, thereby restoring the normal apoptotic process in cancer cells.





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- To cite this document: BenchChem. [Meta-Analysis of KY371 Studies for ASRK2-Mutant NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567786#meta-analysis-of-ky371-studies\]](https://www.benchchem.com/product/b15567786#meta-analysis-of-ky371-studies)

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